molecular formula C18H21N3O4 B2633496 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034278-26-5

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2633496
CAS RN: 2034278-26-5
M. Wt: 343.383
InChI Key: JOBDOFLRBUEJIZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of compounds known as kinase inhibitors, which are molecules that can block the activity of enzymes called kinases. Kinases play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, MPP has been studied for its potential to treat various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Metabolic Pathways and Disposition

  • The compound BMS-690514, structurally related to the query compound, is an oral inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors. It's developed for treating non–small-cell lung cancer and metastatic breast cancer. The disposition of [14C]BMS-690514 in humans involves extensive metabolism via multiple pathways, including oxidation and glucuronidation. The metabolites do not contribute to the pharmacology of BMS-690514, indicating a complex metabolic profile for such compounds (Christopher et al., 2010).

Pharmacokinetics and Pharmacodynamics

  • CERC-301, a chemical analogue, is a selective N-methyl-D-aspartate receptor antagonist with promising preclinical pharmacodynamic and pharmacokinetic properties for major depressive disorder treatment. The study highlights its high-binding affinity specific to GluN2B, along with detailed pharmacokinetic properties, including dose-proportional pharmacokinetics in humans. This indicates the potential of such compounds in therapeutic applications, with a focus on receptor occupancy guiding clinical trials (Garner et al., 2015).

Exposure Analysis

  • In a study on environmental exposure to pesticides, the metabolites of related compounds were measured in urine samples of preschool children. This research provides crucial insights into the chronic exposure patterns and potential health implications, emphasizing the importance of understanding the exposure risks associated with such chemical compounds (Babina et al., 2012).

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-15-7-2-3-8-16(15)24-13-17(22)21-11-4-6-14(12-21)25-18-19-9-5-10-20-18/h2-3,5,7-10,14H,4,6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBDOFLRBUEJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

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